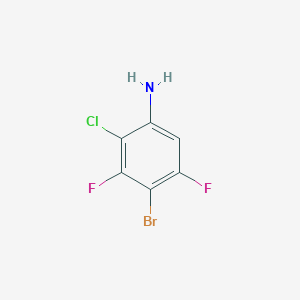

4-Bromo-2-chloro-3,5-difluoroaniline

Description

Chemical Structure and Properties 4-Bromo-2-chloro-3,5-difluoroaniline (CAS: 702644-83-5) is a halogenated aniline derivative with the molecular formula C₆H₃BrClF₂N and a molecular weight of 245.45 g/mol. Its structure features bromine at position 4, chlorine at position 2, and fluorine atoms at positions 3 and 5 on the benzene ring. The compound is typically supplied with a purity of 95% and is classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The presence of multiple halogens enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic compounds.

Properties

Molecular Formula |

C6H3BrClF2N |

|---|---|

Molecular Weight |

242.45 g/mol |

IUPAC Name |

4-bromo-2-chloro-3,5-difluoroaniline |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |

InChI Key |

MDSYUNSWROSEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-chloro-3,5-difluoroaniline with key structural analogs, focusing on substituent patterns, molecular properties, and applications:

Key Findings from Comparative Analysis

Substituent Position and Reactivity

- The position of halogens significantly affects reactivity. For example, 2-bromo-4,5-difluoroaniline achieves 92.6% yield in maleimide synthesis due to optimal steric and electronic effects , whereas 3-bromo-4,5-difluoroaniline is preferred for indole formation in drug discovery .

- 4-Bromo-2-chloro-3,5-difluoroaniline combines bromine (good leaving group) and chlorine (electron-withdrawing), making it suitable for sequential substitution reactions.

Halogen Diversity Iodine in 4-bromo-3,5-difluoro-2-iodoaniline enhances leaving-group ability in nucleophilic aromatic substitution compared to chlorine or bromine . Fluorine atoms stabilize intermediates via resonance, as seen in the synthesis of 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate .

Applications in Drug Discovery

- 3-Bromo-4,5-difluoroaniline is critical for constructing indole scaffolds in antibacterial agents, demonstrating the importance of meta-substituted halogens .

- The target compound’s chlorine substituent may confer unique selectivity in kinase inhibitor or antiviral drug synthesis, though specific studies are lacking in the evidence.

Safety and Handling

- All halogenated anilines share similar hazards (e.g., skin/eye irritation). The target compound’s H335 classification underscores the need for ventilated handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.